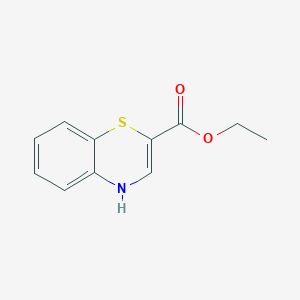

ethyl 4H-1,4-benzothiazine-2-carboxylate

Übersicht

Beschreibung

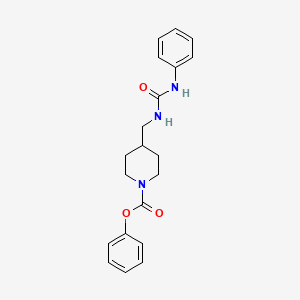

Ethyl 4H-1,4-benzothiazine-2-carboxylate is a type of heterocycle that contains a 1,4-thiazine ring fused to a benzene ring . It is part of a larger class of compounds known as 4H-1,4-benzothiazines, which have been shown to exhibit a wide range of biological activities, such as antimicrobial, anticancer, antifungal, antioxidant, antihypertensive, analgesic, cardiovascular, antibacterial, antimalarial, and more .

Synthesis Analysis

4H-1,4-benzothiazines, including this compound, can be synthesized by an efficient method in a single step. This involves the heterocyclization of substituted 2-aminobenzenethiols with β-ketoester . The structures of the synthesized compounds are confirmed by their analytical and spectral data .Molecular Structure Analysis

The molecular structure of this compound is characterized by a 1,4-thiazine ring system, which is an important heterosystem in heterocyclic chemistry . This ring system is known to play an important role in pigments and dyestuffs . The diverse range of biological activities of 1,4-benzothiazines has been attributed to the structural specificity, i.e., structural flexibility due to folding along the N–S axis .Physical and Chemical Properties Analysis

This compound has a molecular weight of 221.275 . It has a density of 1.2±0.1 g/cm3 and a boiling point of 319.7±42.0 °C at 760 mmHg .Wissenschaftliche Forschungsanwendungen

Synthesis Techniques

Microwave-Assisted Synthesis

Dandia et al. (2006) studied the synthesis of 1,4-benzothiazines, including ethyl 4H-1,4-benzothiazine-2-carboxylate, via microwave-assisted techniques. This method yielded high-quality products with brief reaction times and easy work-up procedures, even when reactants were solid (Dandia et al., 2006).

Efficient Synthesis Methods

Jawale et al. (2020) described efficient methods for synthesizing 1,4-benzothiazine carboxylates, including ethyl variants, using ceric ammonium nitrate (CAN) as a catalyst. This method resulted in good to excellent yields within 40 minutes (Jawale et al., 2020).

Crystal Structure and Physical Properties

- X-ray Crystallography: The molecular structure of certain derivatives of this compound has been determined using single-crystal X-ray diffraction. For example, Ukrainets et al. (2018) analyzed the crystal structure and biological activity of ethyl 4-methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylate, a related compound, revealing key structural insights (Ukrainets et al., 2018).

Application in Material Science

- Corrosion Inhibition: Hemapriya et al. (2017) explored the use of this compound in inhibiting corrosion of mild steel in acidic media. Their studies revealed significant inhibition efficiency, with the performance improving at higher concentrations (Hemapriya et al., 2017).

Eigenschaften

IUPAC Name |

ethyl 4H-1,4-benzothiazine-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO2S/c1-2-14-11(13)10-7-12-8-5-3-4-6-9(8)15-10/h3-7,12H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMMRXJDVGIZINX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CNC2=CC=CC=C2S1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{[4-(4-methyl-2-phenyl-1,3-thiazol-5-yl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}-N-(3-methylphenyl)acetamide](/img/structure/B2796178.png)

![1-[4-(4,7-dimethoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]ethan-1-one](/img/structure/B2796183.png)

![5-Bromo-2-[(1-{[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]methyl}piperidin-3-yl)methoxy]pyrimidine](/img/structure/B2796184.png)

![Methyl [(4-ethoxyphenyl)sulfonyl]acetate](/img/structure/B2796187.png)

![tert-Butyl 4-amino-1-oxa-9-azaspiro[5.5]undecane-9-carboxylate](/img/structure/B2796191.png)

![5-Fluoro-2-{[1-(4-methoxy-3-methylbenzenesulfonyl)piperidin-4-yl]oxy}pyrimidine](/img/structure/B2796194.png)

![N-{[4-(3-chlorophenyl)-5-({2-[5-(4-methoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}thiophene-2-carboxamide](/img/structure/B2796200.png)